2-[4-(5-Amino-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazol-5-amine
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Description
This compound belongs to the class of organic compounds known as alpha amino acid amides . It’s a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazoles can be synthesized from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzoxazole moiety, which is a bicyclic planar molecule . The structure also includes an amino group, which contributes to its reactivity and biological activity.Chemical Reactions Analysis
The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole derivatives in an efficient and connective methodology . The combination of sulfur and DABCO efficiently promotes a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .Future Directions
The development of effective methods to synthesize these compounds has attracted great attention . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . Therefore, the future directions for this compound could include further exploration of its synthesis methods, biological activities, and potential applications in medicinal chemistry.
properties
IUPAC Name |
2-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c21-13-5-7-17-15(9-13)23-19(25-17)11-1-2-12(4-3-11)20-24-16-10-14(22)6-8-18(16)26-20/h1-10H,21-22H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXHWJYQQGNWTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)C4=NC5=C(O4)C=CC(=C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101281709 |
Source
|
Record name | 1,4-Bis(5-amino-2-benzoxazolyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101281709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-Amino-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazol-5-amine | |
CAS RN |
13752-53-9 |
Source
|
Record name | 1,4-Bis(5-amino-2-benzoxazolyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13752-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Bis(5-amino-2-benzoxazolyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101281709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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